

N-Boc-Allylglycine Methyl Ester: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-allylglycine methyl ester

Cat. No.: B8674711

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-allylglycine methyl ester has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of complex molecules, including constrained peptides, macrocycles, and novel amino acids. Its unique structure, featuring a readily functionalizable allyl group and standard protecting groups (Boc and methyl ester), allows for a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Synthesis of N-Boc-Allylglycine Methyl Ester

The predominant and efficient method for preparing enantiomerically pure **N-Boc-allylglycine methyl ester** involves a zinc-mediated, palladium-catalyzed cross-coupling reaction.^{[1][2]} This approach starts from a protected serine derivative, which is converted to an iodoalanine intermediate. Subsequent Negishi cross-coupling with vinyl bromide yields the target compound.

Key Intermediates and Overall Yield:

Step	Intermediate/Product	Starting Material	Typical Yield	Reference
1	tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate	tert-Butyl (S)-1-(methoxycarbonyl)-2-iodoethylcarbamate	82%	[1]
2	N-(Boc)-allylglycine methyl ester	tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate	64-65%	[1]

Physicochemical and Spectroscopic Data:

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₉ NO ₄	[3]
Molecular Weight	229.27 g/mol	[3]
Optical Rotation [α]D	+20.2 (c 1.5, CHCl ₃)	[2]
¹ H NMR (500 MHz, CDCl ₃) δ (ppm)	1.40 (s, 9H), 2.41–2.53 (m, 2H), 3.70 (s, 3H), 4.32–4.38 (m, 1H), 5.04 (br s, 1H), 5.08 (s, 1H), 5.10–5.12 (m, 1H), 5.62–5.71 (m, 1H)	[1]
¹³ C NMR (125 MHz, CDCl ₃) δ (ppm)	28.37, 36.86, 52.29, 53.0, 79.94, 119.12, 132.42, 155.27, 172.62	[1]
IR (film) ν (cm ⁻¹)	3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6	[1]
HRMS (M+1) ⁺	Calculated: 230.1314, Found: 230.13867	[1]

Experimental Protocols

A detailed, two-step experimental protocol for the synthesis of **N-Boc-allylglycine methyl ester** is provided below, based on established literature procedures.[1][2]

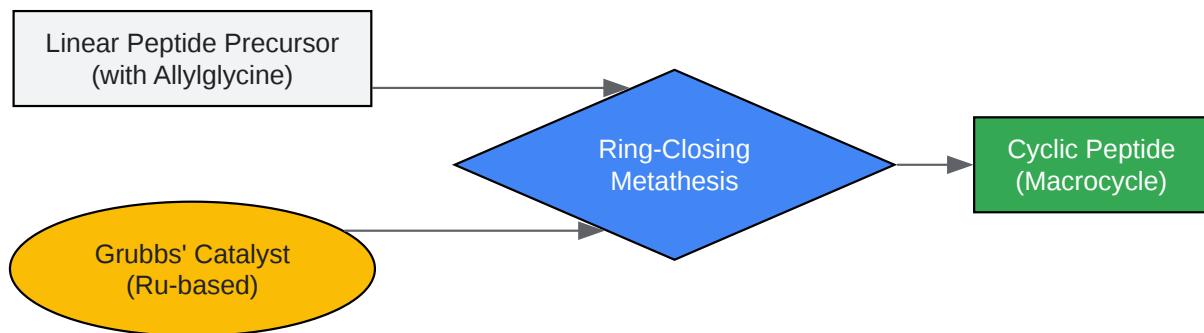
Step 1: Synthesis of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

- To a stirred solution of tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate (1.0 eq) in dichloromethane at 0 °C, add triphenylphosphine (1.3 eq) and imidazole (1.3 eq).
- Once the solids have dissolved, add iodine (1.3 eq) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

- Filter the reaction mixture through silica gel and concentrate under reduced pressure.
- Purify the crude product by column chromatography (e.g., 10% diethyl ether in hexanes) to yield the iodo intermediate as a colorless oil.

Step 2: Synthesis of N-(Boc)-allylglycine methyl ester

- Activate zinc dust by stirring with chlorotrimethylsilane in DMF, followed by heating to 60 °C.
- Cool the activated zinc suspension to room temperature and add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1.0 eq) in dry DMF. Heat the mixture to 35 °C for 1 hour to facilitate zinc insertion.
- After cooling to room temperature, add Pd₂(dba)₃ (0.028 eq) and tri(o-tolyl)phosphine (0.1 eq).
- Cool the mixture to -78 °C and add a solution of vinyl bromide (1.4 eq) in THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography (e.g., 7% ethyl acetate in hexanes) to afford N-(Boc)-allylglycine methyl ester as a brown oil.

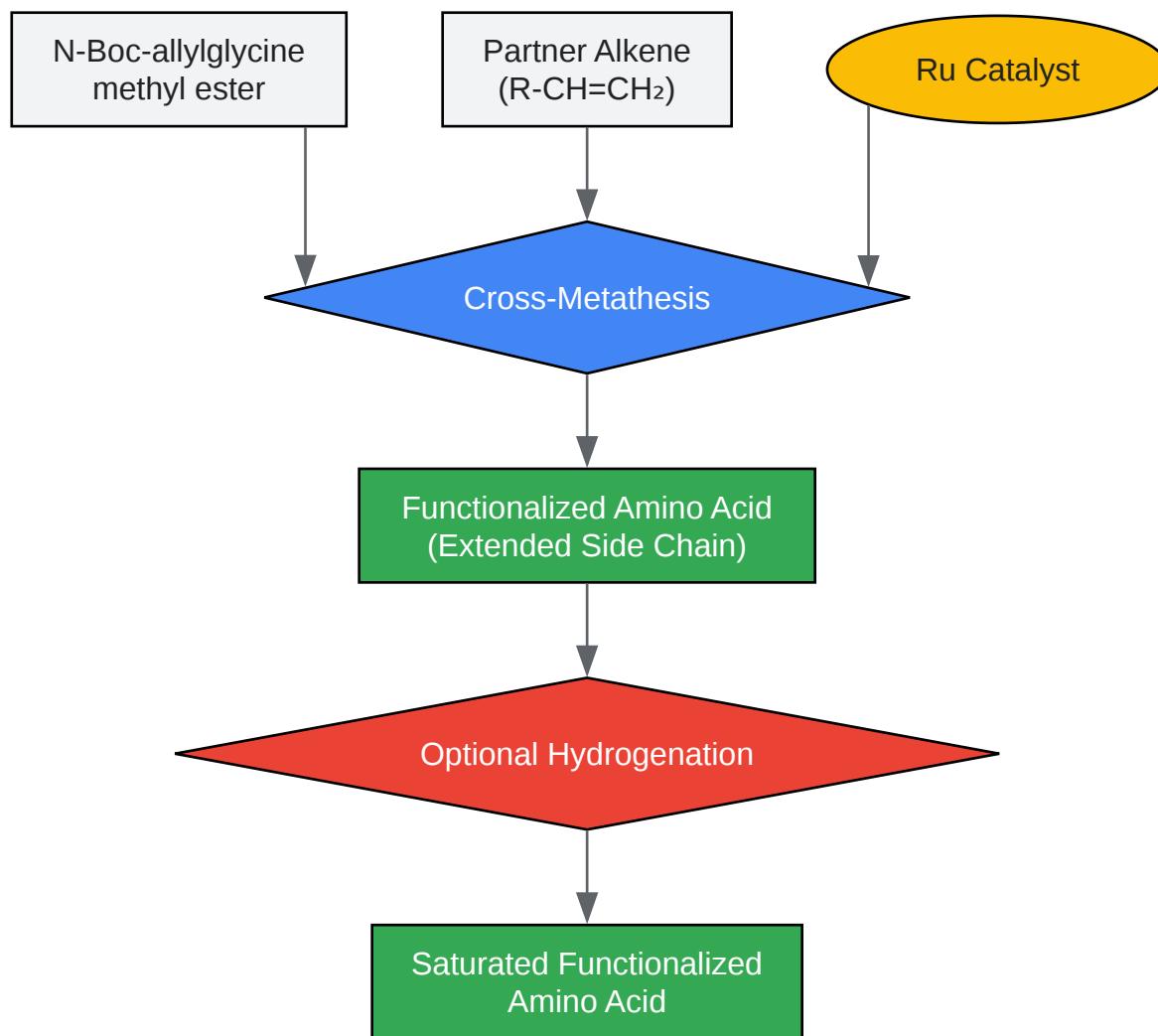

Applications in Synthesis

The allyl group of **N-Boc-allylglycine methyl ester** is a versatile handle for various chemical transformations, most notably olefin metathesis reactions.

1. Ring-Closing Metathesis (RCM)

N-Boc-allylglycine methyl ester is frequently incorporated into peptide chains to facilitate macrocyclization via RCM. This strategy is instrumental in the synthesis of constrained

peptides and peptidomimetics with enhanced biological activity and stability.[4][5] The process involves the synthesis of a linear peptide precursor containing two alkenyl side chains, one of which is derived from allylglycine, followed by treatment with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cyclic peptide.



[Click to download full resolution via product page](#)

Workflow for Ring-Closing Metathesis.

2. Cross-Metathesis (CM)

Cross-metathesis allows for the elongation and functionalization of the allyl side chain. By reacting **N-Boc-allylglycine methyl ester** with various alkenes in the presence of a ruthenium catalyst, novel unsaturated amino acids with extended or functionalized side chains can be synthesized.[6][7] This method provides access to a diverse range of non-natural amino acids for incorporation into peptides and other bioactive molecules.

[Click to download full resolution via product page](#)

Pathway for Cross-Metathesis and further modification.

3. Other Applications

Beyond metathesis, the double bond of **N-Boc-allylglycine methyl ester** can undergo various other transformations, including Diels-Alder reactions, cycloadditions, and Heck and Suzuki-Miyaura cross-coupling reactions.^[1] These reactions further expand the synthetic utility of this building block, enabling the creation of a wide range of complex molecular architectures.

Conclusion

N-Boc-allylglycine methyl ester is a highly valuable and versatile building block for modern organic synthesis. Its efficient and scalable synthesis, coupled with the reactivity of its allyl

group, provides chemists with a powerful tool for the construction of diverse and complex molecules. The applications in peptide chemistry, particularly for the synthesis of constrained and macrocyclic peptides, are of significant interest in drug discovery and development. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Boc-allylglycine methyl ester | C11H19NO4 | CID 22243128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-metathesis of unsaturated α -amino acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Tandem Ru-alkylidene-catalysed cross metathesis/hydrogenation: synthesis of lipophilic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Boc-Allylglycine Methyl Ester: A Versatile Building Block in Modern Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8674711#n-boc-allylglycine-methyl-ester-as-a-building-block-in-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com